Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel-
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Overview
Description
Bicyclo[221]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- is a complex organic compound with the molecular formula C10H10Cl8 It is characterized by its bicyclic structure, which includes multiple chlorine atoms and dichloromethyl groups
Preparation Methods
The synthesis of Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- involves multiple steps. One common method includes the chlorination of a suitable bicyclic precursor under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The reaction conditions, including temperature and solvent, are carefully optimized to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorine-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and dichloromethyl groups play a crucial role in its binding affinity and reactivity. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane,2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methyl-, (2R,3R,5R,6R,7R)-rel- can be compared with other chlorinated bicyclic compounds such as:
2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane: Similar in structure but with different substitution patterns.
2,2,5-Endo,6-exo,8,9,9,10-octachlorobornane: Another chlorinated bicyclic compound with distinct chemical properties.
2,3,5,6,8,8,10,10-Octachlorobornane: Known for its high chlorine content and unique reactivity.
These comparisons highlight the uniqueness of Bicyclo[22
Properties
IUPAC Name |
2,3,5,6-tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl8/c1-9(7(15)16)2-3(11)5(13)10(9,8(17)18)6(14)4(2)12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHUROLVAKWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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